molecular formula C13H20Cl2N2 B1398099 N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride CAS No. 1261233-16-2

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride

Cat. No. B1398099
CAS RN: 1261233-16-2
M. Wt: 275.21 g/mol
InChI Key: NHSPGYHMCGAXDC-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the empirical formula C9H12ClN3 . It is a solid substance .


Physical And Chemical Properties Analysis

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a solid substance . Its molecular weight is 197.66 . More specific physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds resistant to conventional degradation processes. AOPs, including ozone and Fenton processes, are highly reactive towards amines, dyes, and pesticides, showing potential for degradation of nitrogen-containing compounds under optimized conditions for specific effluents (Bhat & Gogate, 2021).

Synthesis and Structural Properties of Novel Compounds

The synthesis of novel substituted compounds through reactions involving chloral and substituted anilines highlights the diverse product range depending on amine type and reaction conditions. Such studies provide insight into conformation and structural properties of products, demonstrating the versatility of amines in organic synthesis (Issac & Tierney, 1996).

Removal of N-Nitrosodimethylamine and Precursors

The removal of N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater is crucial due to their toxicity. Studies focus on conventional and advanced water and wastewater treatment processes for the removal of NDMA and its precursors, highlighting the importance of controlling NDMA formation, especially during wastewater-impacted water treatment and potable reuse applications (Sgroi et al., 2018).

Nitrogenous Disinfection By-products in Drinking Water

Nitrogenous disinfection by-products (N-DBPs) present in drinking water, including nitrosamines and haloacetonitriles, pose significant health risks due to their genotoxicity and cytotoxicity. The occurrence and control of N-DBPs are discussed, with emphasis on the impact of wastewater and algae on water sources and the shift from chlorination to chloramination increasing certain N-DBPs (Bond et al., 2011).

Impact on Human Health

Research into total volatile basic nitrogen (TVB-N) and methylated amines in meat products highlights their potential detrimental health effects, including the pathogenesis of noncommunicable diseases. Controlling spoilage factors and reducing intake of TMA and TMA-N-O are discussed as methods to mitigate health impacts (Bekhit et al., 2021).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPGYHMCGAXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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